Cas no 4992-04-5 (Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-)

Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- structure
4992-04-5 structure
Product name:Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
CAS No:4992-04-5
MF:C13H19NO
MW:205.296063661575
CID:332383
PubChem ID:5021985

Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
    • WMP5857TSH
    • DTXSID60198154
    • o-Cresol, alpha-(hexahydro-1H-azepin-1-yl)-
    • 4992-04-5
    • Phenol, 2-[(hexahydro-1H-azepin-1-yl)methyl]-
    • 2-(Hexamethyleneiminomethyl)phenol
    • 2-(azepan-1-ylmethyl)phenol
    • 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
    • EINECS 225-654-6
    • NS00045783
    • AKOS005393063
    • Inchi: InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2
    • InChI Key: XZDFNUXKMYALTN-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2O)CCCCCC1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 2.6

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